1-Iodo-2-methylnaphthalene

Description

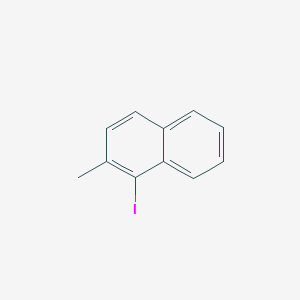

1-Iodo-2-methylnaphthalene is an aromatic organic compound that belongs to the family of halogenated naphthalene (B1677914) derivatives. Its structure consists of a naphthalene bicyclic system substituted with an iodine atom at the C1 position and a methyl group at the C2 position. This specific arrangement of substituents on the naphthalene core imparts distinct chemical properties and reactivity, making it a valuable intermediate in specialized areas of organic synthesis. The presence of the iodo group, in particular, designates it as an aryl iodide, a class of compounds renowned for its utility in forming new carbon-carbon and carbon-heteroatom bonds.

The physical and chemical properties of this compound are summarized in the table below. It is typically encountered as a liquid at room temperature. sigmaaldrich.comsigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 36374-82-0 |

| Molecular Formula | C₁₁H₉I |

| Molecular Weight | 268.1 g/mol sigmaaldrich.comnih.gov |

| Physical Form | Liquid sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | This compound nih.gov |

| InChIKey | CNBKZIZVMQYNMU-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-methylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBKZIZVMQYNMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466990 | |

| Record name | 1-Iodo-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36374-82-0 | |

| Record name | 1-Iodo-2-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Iodo 2 Methylnaphthalene

Direct Iodination Approaches to 1-Iodo-2-methylnaphthalene

Direct iodination methods introduce an iodine atom onto the 2-methylnaphthalene (B46627) skeleton in a single step. These approaches often rely on the generation of a potent electrophilic iodine species to attack the electron-rich naphthalene (B1677914) ring.

Electrophilic Aromatic Iodination

Electrophilic aromatic iodination is a fundamental method for the synthesis of aryl iodides. However, the direct reaction of molecular iodine with aromatic compounds is often challenging due to the low electrophilicity of iodine. dergipark.org.tr To overcome this, various activating agents and reaction conditions are employed to generate a more reactive iodinating species.

One common approach involves the use of an oxidizing agent in conjunction with molecular iodine. For instance, the iodination of naphthalenes has been studied using a reagent system of iodine, sodium nitrite (B80452) (NaNO2), and nitric acid (HNO3) in aqueous acetic acid. asianpubs.org In this system, the oxidizing agent is believed to convert molecular iodine into a more potent electrophilic species, facilitating the substitution reaction. asianpubs.org The kinetics of this reaction with 2-methylnaphthalene show a slight decrease in the rate constant with increasing iodine concentration, which is attributed to the enhanced reactivity of methylnaphthalenes compensating for the decreased reactivity of the iodine species at higher concentrations. asianpubs.org

Another effective system for the direct iodination of aromatic compounds, including naphthalenes, utilizes alumina-supported copper(II) chloride or sulfate (B86663) with iodine. oup.com This method offers mild reaction conditions and high selectivity for monoiodination. oup.com For example, the iodination of 1-methylnaphthalene (B46632) using alumina-supported copper(II) sulfate at 80°C for 4 hours resulted in an 84% yield of the corresponding monoiodinated product. oup.com

The table below summarizes the conditions and outcomes of selected electrophilic iodination reactions for naphthalene derivatives.

| Substrate | Reagents | Conditions | Product | Yield |

| 1-Methylnaphthalene | I₂, Alumina-supported CuSO₄ | 80°C, 4 h | 1-Iodo-x-methylnaphthalene | 84% |

| Naphthalene | I₂, Alumina-supported CuSO₄ | 80°C, 3 h | 1-Iodonaphthalene | - |

Data sourced from a study on direct iodination of aromatic compounds. oup.com

Oxidative Iodination Protocols Employing Hypervalent Iodine Reagents

Hypervalent iodine reagents are powerful oxidizing agents that have found extensive use in organic synthesis, including the iodination of aromatic compounds. researchgate.netnih.gov These reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX), can act as both an oxidant and a source of electrophilic iodine, or they can be used in conjunction with an iodine source. nih.govacs.org

In the context of 2-methylnaphthalene, studies have explored the use of hypervalent iodine reagents, although sometimes with unexpected outcomes. For example, the reaction of 2-methoxynaphthalene (B124790) with a PIDA/TsOH system resulted in a significant amount of 1-iodo-2-methoxynaphthalene (B1296216) (47% yield) as a side product to the desired homocoupling product. bris.ac.ukbris.ac.uk However, when 2-methylnaphthalene was subjected to the same conditions, the reaction yielded the homocoupled product, 2,2'-dimethyl-1,1'-binaphthalene, with complete turnover, and the iodination was reportedly "switched off completely". bris.ac.ukbris.ac.uk This highlights the substrate sensitivity of these reactions.

The general reactivity of hypervalent iodine reagents involves the initial activation of the reagent, followed by reaction with the aromatic substrate to form an intermediate that then leads to the iodinated product. researchgate.net

Metal-Catalyzed Directed Iodination of Naphthalene Derivatives

Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds, including iodination. nih.govnih.gov These methods often employ a directing group on the substrate to guide the metal catalyst to a specific C-H bond for activation and subsequent halogenation.

While specific examples detailing the metal-catalyzed directed iodination of 2-methylnaphthalene to yield this compound are not prevalent in the provided search results, the general principles of this methodology are well-established. The reaction typically involves a palladium(II) catalyst, an oxidant, and an iodine source. nih.govnih.gov Molecular iodine (I₂) can be used as the sole oxidant in some systems. nih.gov The mechanism is thought to proceed through either a Pd(II)/Pd(IV) cycle involving oxidative addition or a Pd(II)/Pd(II) redox-neutral pathway via electrophilic cleavage. nih.gov The choice of directing group and reaction conditions can significantly influence the reaction pathway and efficiency. nih.gov

Nickel-catalyzed C-H iodination has also been investigated, with studies showing that the reaction can proceed through a nickelacycle intermediate. rsc.org The presence of an iodine source is crucial for driving the C-H activation and subsequent C-I bond formation. rsc.org

Indirect Synthesis Pathways to this compound

Indirect methods for synthesizing this compound involve the preparation of a suitably functionalized 2-methylnaphthalene precursor, which is then converted to the desired iodo-derivative.

Conversion from Other Halogenated Naphthalenes

Halogen exchange reactions, particularly the Finkelstein reaction, provide a classic and effective method for the synthesis of iodoalkanes and iodoarenes from the corresponding chloro- or bromo-derivatives. manac-inc.co.jp This reaction involves treating the halogenated precursor with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable polar solvent like acetone (B3395972) or acetonitrile. manac-inc.co.jp The equilibrium of the reaction is driven by the precipitation of the less soluble sodium or potassium chloride/bromide in the organic solvent.

While a specific example for the conversion of 1-chloro- or 1-bromo-2-methylnaphthalene (B105000) to this compound is not explicitly detailed in the search results, the general applicability of the Finkelstein reaction suggests its feasibility. manac-inc.co.jp The electrochemical reduction of 1-halonaphthalenes has also been studied, indicating that the carbon-halogen bond can be cleaved, which is a fundamental aspect of these transformations. cdnsciencepub.comcdnsciencepub.com

Functionalization of Methylnaphthalene Precursors

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl amines via the corresponding diazonium salts. wikipedia.orgnumberanalytics.com This two-step process involves the diazotization of an aromatic amine with nitrous acid (usually generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, followed by treatment with a copper(I) halide or potassium iodide to introduce the halogen. wikipedia.orgnih.gov

To synthesize this compound via this route, 1-amino-2-methylnaphthalene (B1265667) would be the required precursor. The amino group would be converted to a diazonium salt, which is then displaced by iodide. The use of potassium iodide is common for the iodination step and often does not require a copper catalyst. organic-chemistry.org This method is particularly useful for introducing iodine into specific positions on the aromatic ring that may not be accessible through direct iodination. numberanalytics.com

The general scheme for the Sandmeyer iodination is as follows: Ar-NH₂ → Ar-N₂⁺X⁻ → Ar-I

This pathway offers a high degree of regiochemical control, as the position of the iodine atom is determined by the position of the amino group on the starting material.

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity

The regioselectivity of the iodination of 2-methylnaphthalene is governed by the principles of electrophilic aromatic substitution. The naphthalene ring system preferentially undergoes substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the carbocation intermediate formed during α-attack is better stabilized by resonance. stackexchange.com

The substituent already present on the ring, in this case, a methyl group at the C2 position, further directs the incoming electrophile. The methyl group is an activating group that directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in In the case of 2-methylnaphthalene, the key positions are:

C1: This is an α-position and is ortho to the methyl group. It is, therefore, electronically activated by both the inherent reactivity of the α-position and the directing effect of the methyl group.

C3: This is a β-position and is ortho to the methyl group. It is electronically less favored than the C1 position.

C4, C5, C8: These are other α-positions.

C7: This is the para position relative to the C2 methyl group, but it is a β-position.

Considering these factors, the primary site for electrophilic iodination is the C1 position, leading to the formation of this compound as the major product. The combination of electronic activation from the methyl group and the inherent high reactivity of the α-position makes C1 the most favorable site for attack. Steric hindrance from the adjacent methyl group and the peri-hydrogen at the C8 position can influence the reaction rate but does not typically prevent substitution at C1. stackexchange.com

Research involving hypervalent iodine reagents has shown that the reaction pathway can be complex. In a study using phenyliodine(III) diacetate (PIDA) with an acid additive, 2-methoxynaphthalene yielded a substantial amount of the C1-iodinated product (1-iodo-2-methoxynaphthalene). bris.ac.uk However, under the same conditions, 2-methylnaphthalene did not yield the iodinated product; instead, it underwent complete conversion to the homocoupled dimer (2,2'-dimethyl-1,1'-binaphthalene). bris.ac.uk This indicates that while C1 is the target for iodination, the specific reagents can create competing reaction pathways where iodination is suppressed.

The table below outlines the expected regiochemical outcome of the electrophilic iodination of 2-methylnaphthalene.

| Position of Attack | Ring Position Type | Influence of Methyl Group | Expected Product Status |

|---|---|---|---|

| C1 | Alpha | Ortho | Major Product (this compound) |

| C4 | Alpha | Meta | Minor Isomer |

| C5 | Alpha | - | Minor Isomer |

| C8 | Alpha | - | Minor Isomer |

| C3, C6, C7 | Beta | Ortho, Meta, Para | Trace or Not Formed |

Stereoselectivity

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The target molecule, this compound, does not possess any chiral centers or elements of planar or axial chirality. Therefore, it is an achiral molecule. As a result, its synthesis from achiral precursors like 2-methylnaphthalene does not involve stereoselectivity.

Reactivity and Mechanistic Studies of 1 Iodo 2 Methylnaphthalene in Organic Transformations

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 1-Iodo-2-methylnaphthalene

This compound serves as a valuable aryl halide substrate in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. libretexts.org The high reactivity of the carbon-iodine bond in this compound makes it an excellent electrophilic partner in these transformations, particularly in palladium-catalyzed processes. youtube.com

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in cross-coupling reactions has been recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. youtube.com For a substrate like this compound, palladium-catalyzed methods provide efficient pathways to synthesize substituted naphthalenes, biaryls, and other valuable compounds. libretexts.org The versatility of palladium catalysis allows for its use in several key named reactions, including the Suzuki-Miyaura and Kumada couplings. libretexts.orgslideshare.net

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound, such as an arylboronic acid. wikipedia.orglibretexts.org This reaction is renowned for its mild reaction conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.org In the context of this compound, its coupling with various arylboronic acids provides a direct route to 1-aryl-2-methylnaphthalene derivatives, which are important structural motifs. The general reaction scheme involves the palladium-catalyzed reaction of the aryl iodide with an arylboronic acid in the presence of a base. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling with Arylboronic Acids and Derivatives.

Mechanistic Investigations of Oxidative Addition in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to commence with the oxidative addition of the aryl halide to a palladium(0) complex. libretexts.orgyonedalabs.com In the case of this compound, the electron-rich Pd(0) catalyst, typically bearing phosphine (B1218219) ligands, inserts into the carbon-iodine bond. youtube.comyoutube.com This step is often rate-determining and results in the formation of a square-planar arylpalladium(II) halide intermediate. libretexts.orglibretexts.org

The reactivity order for halides in oxidative addition is I > Br > Cl > F, making aryl iodides like this compound particularly reactive substrates that often allow for coupling under mild conditions. youtube.com Theoretical studies on similar systems, such as iodobenzene, have shown that coordinatively unsaturated palladium species, like bis(triphenylphosphine)palladium(0), are highly active in this step. rsc.org The process involves the transformation of the palladium center from the Pd(0) to the Pd(II) oxidation state. youtube.com Following oxidative addition, the cycle proceeds through transmetalation with the activated boronic acid and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. wikipedia.org

Ligand Effects on Catalytic Activity and Selectivity

The choice of ligand coordinated to the palladium center is critical for the success of the Suzuki-Miyaura coupling. Ligands, typically electron-rich and bulky phosphines, play several crucial roles: they stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity and selectivity. organic-chemistry.orgyonedalabs.com For sterically demanding substrates like this compound, the use of appropriate ligands is essential to achieve high yields and prevent side reactions.

Ligand screening has shown that both the type and quantity of the ligand can significantly influence the transformation. nih.gov For instance, bulky phosphine ligands can facilitate the reductive elimination step, which can be challenging for sterically congested biaryls. In some cases, specialized ligand systems, such as those that enable metallaphotoredox catalysis, have been developed to couple challenging substrates under simplified conditions. nih.govnih.gov Furthermore, certain protocols have been developed that operate under ligand-free conditions, although these often rely on specific solvent systems or other promoters to stabilize the palladium nanoparticles that act as the catalyst. rsc.org

Asymmetric Suzuki-Miyaura Coupling for Atroposelective Synthesis

When this compound is coupled with another ortho-substituted arylboronic acid, the resulting 1,1'-biaryl product can be sterically hindered to the point where rotation around the C-C single bond is restricted. This gives rise to stable atropisomers, which are stereoisomers resulting from hindered rotation. nih.gov The atroposelective Suzuki-Miyaura coupling utilizes a chiral palladium catalyst to control the synthesis, yielding one atropisomer in excess. This has become a powerful strategy for constructing axially chiral biaryls. researchgate.net

The development of chiral ligands is key to this process. Chiral monophosphorus ligands, in particular, have proven effective. researchgate.netbeilstein-journals.org For example, in the synthesis of axially chiral biaryls from sterically hindered 2-bromoarylamides and 1-naphthaleneboronic acid, chiral-bridged biphenyl (B1667301) monophosphine ligands demonstrated superior reactivity and enantioselectivity compared to other ligand types. beilstein-journals.org Similarly, the use of enantiopure, sulfonated SPhos (sSPhos) has been shown to provide high levels of asymmetric induction in the synthesis of atropisomeric biphenols, a success attributed to attractive noncovalent interactions involving the ligand's sulfonate group. nih.gov These approaches are highly relevant for the synthesis of chiral binaphthalenes from substrates like this compound. nih.gov

| Entry | Bromoaryl Substrate | Arylboronic Acid | Ligand | Yield (%) | ee (%) | Ref |

| 1 | 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | L7 | 99 | 88 | beilstein-journals.org |

| 2 | 2-Bromo-N-phenyl-3-(trifluoromethyl)benzamide | 1-Naphthylboronic acid | L7 | 94 | 85 | beilstein-journals.org |

| 3 | 2-Bromo-3-methoxy-N-phenylbenzamide | 1-Naphthylboronic acid | L7 | 99 | 80 | beilstein-journals.org |

Table 1. Representative data from a Pd-catalyzed asymmetric Suzuki-Miyaura coupling to form axially chiral biaryls, demonstrating the effectiveness of a chiral monophosphine ligand (L7 ). beilstein-journals.org

The Kumada coupling, first reported in 1972, is a cross-coupling reaction between an organic halide and a Grignard reagent (organomagnesium halide), catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org It was one of the first catalytic cross-coupling methods discovered and remains a powerful tool for C-C bond formation, especially for synthesizing unsymmetrical biaryls. organic-chemistry.orgresearchgate.net

When this compound is used as the substrate, its reaction with a Grignard reagent, such as phenylmagnesium bromide, in the presence of a palladium catalyst yields the corresponding cross-coupled product. The catalytic cycle is analogous to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. slideshare.netwikipedia.org The palladium(0) catalyst first undergoes oxidative addition to the C-I bond of this compound. wikipedia.org This is followed by transmetalation, where the aryl group from the Grignard reagent is transferred to the palladium(II) center, displacing the halide. The final reductive elimination step forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org While nickel is a very common catalyst for Kumada couplings, palladium catalysts, often with phosphinous acid ligands, are also highly effective, particularly for coupling aryl halides with aryl Grignards to produce sterically crowded biaryls. organic-chemistry.org

| Entry | Aryl Halide | Grignard Reagent | Catalyst System | Product | Yield (%) | Ref |

| 1 | 4-Iodotoluene | Phenylmagnesium bromide | [(Triphos)NiICl] | 4-Methyl-1,1'-biphenyl | 94 | mdpi.com |

| 2 | Iodobenzene | Phenylmagnesium bromide | [(Triphos)NiICl] | 1,1'-Biphenyl | 89 | mdpi.com |

| 3 | 1-Iodonaphthalene | Phenylmagnesium bromide | Pd(OAc)₂/PCy₃ | 1-Phenylnaphthalene | >95 (General) | organic-chemistry.org |

Table 2. Representative examples of Kumada and related cross-coupling reactions. Entries 1 and 2 show Ni-catalyzed couplings, which are common for this reaction. mdpi.com Entry 3 represents a typical Pd-catalyzed Suzuki coupling, analogous to how a Kumada coupling with this compound would proceed. organic-chemistry.org

Kumada Cross-Coupling with Grignard Reagents.

Enantioselective Kumada Coupling Utilizing Chiral Precatalysts

While specific studies focusing exclusively on the enantioselective Kumada coupling of this compound with chiral precatalysts are not extensively detailed in the provided search results, the principles of asymmetric oxidative coupling reactions catalyzed by chiral metal complexes offer a relevant framework. For instance, novel chiral iron phosphate (B84403) complexes have been successfully employed in the enantioselective oxidative homocoupling and cross-coupling of 2-naphthols. nih.gov These reactions are proposed to proceed through an oxidative radical-anion coupling mechanism. nih.gov This approach, which generates enantio-enriched C1- and C2-symmetric BINOLs, underscores the potential for achieving enantioselectivity in coupling reactions involving naphthalene (B1677914) derivatives. nih.gov The development of such methodologies is crucial for synthesizing optically active compounds where specific stereoisomers are desired.

Stille Cross-Coupling Reactions

The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is compatible with a wide array of functional groups. nih.gov The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The reaction begins with the oxidative addition of the organic halide, such as this compound, to a palladium(0) catalyst to form a palladium(II) intermediate. libretexts.org This is followed by transmetalation, where the organic group from the organostannane reagent is transferred to the palladium(II) complex, displacing the halide. wikipedia.org The final step is reductive elimination, which results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst. wikipedia.orglibretexts.org

The scope of the Stille reaction is broad, accommodating various sp²-hybridized groups like aryl and vinyl on the organotin reagent. wikipedia.org While the toxicity of organotin compounds is a drawback, the stability of these reagents in air and moisture is an advantage. organic-chemistry.orgwikipedia.org

Below is an interactive table summarizing various conditions and outcomes for Stille cross-coupling reactions.

| Catalyst/Ligand | Electrophile | Nucleophile | Product | Yield (%) | Reference |

| Pd(PPh₃)₄ | Aryl Iodide | Trimethyl(phenyl)stannane | Biphenyl | 71 | nih.gov |

| Pd(OAc)₂/Dabco | Aryl Bromide | Organostannane | Aryl-Aryl | High | organic-chemistry.org |

| Pd(PPh₃)₄-PEG 400 | Aryl Bromide | Organotin | Aryl-Aryl | High | organic-chemistry.org |

Other Palladium-Mediated Carbon-Carbon Bond Formations

Beyond the well-known Kumada and Stille reactions, palladium catalysts are instrumental in a variety of other carbon-carbon bond-forming transformations. These reactions often proceed through a sequence of elementary steps including oxidative addition, insertion, and reductive elimination. iupac.org The versatility of palladium catalysis allows for the construction of complex molecular architectures from simpler building blocks. iupac.org

For instance, palladium-catalyzed reactions can be initiated by the activation of an aryl-X bond, where X is a halide. iupac.org This is followed by the insertion of molecules like alkenes or carbon monoxide, and subsequent reductive elimination to form the final product. iupac.org The choice of ligands is critical in these transformations, with bulky, monodentate phosphine ligands and bidentate ligands like Xantphos being effective in promoting the formation of carbon-aryl bonds. mit.edu

A notable example is the palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans through a domino α-arylation/intramolecular O-arylation of 1,2,3-triiodobenzenes and benzylketones. rsc.org This reaction demonstrates high chemoselectivity, with the initial α-arylation occurring at the least sterically hindered position of the triiodoarene. rsc.org

The following table provides examples of other palladium-mediated C-C bond formations.

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

| [Pd(OAc)₂]₃ | Aliphatic Aldehyde | Aryl Halide | β-Arylated Aldehyde | Transient directing group enables β-C-H activation | nih.gov |

| Palladium Complex | 1,2,3-Triiodobenzene | Benzylketone | 7-Iodobenzo[b]furan | Domino α-arylation/intramolecular O-arylation | rsc.org |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative and complement to palladium-catalyzed methods, often providing unique reactivity and selectivity. nih.govnih.gov These reactions are particularly useful for the coupling of unactivated alkyl halides. rsc.org One notable development is the use of bis(pinacolato)diboron (B136004) as a reductant in the nickel-catalyzed coupling of unactivated secondary and primary alkyl halides, which proceeds under mild conditions with excellent functional group tolerance. rsc.org

The chemoselectivity of these reactions can be influenced by the choice of base and ligand. rsc.org For example, in the coupling of primary and secondary bromides, good chemoselectivity is achieved, which is attributed to the formation of Ni-Bpin catalytic intermediates. rsc.org

Mechanistic Insights into Ni(II)/Ni(III) Redox Cycles

The mechanism of nickel-catalyzed cross-coupling reactions often involves changes in the oxidation state of the nickel center. While Ni(0)/Ni(II) cycles are common, recent studies have provided evidence for the involvement of Ni(III) species, leading to Ni(0)/Ni(II)/Ni(III) or Ni(I)/Ni(III) catalytic cycles. nih.gov

In nickel-photoredox amide arylation, a Ni(0)/Ni(II)/Ni(III) cycle has been shown to be dominant. nih.gov The reaction is initiated by the oxidative addition of an aryl bromide to a Ni(0) species. nih.gov The resulting Ni(II) aryl complex can then be oxidized to a Ni(III) species, which facilitates the C-N reductive elimination. nih.gov The rate-limiting step in this process is often the photochemically-mediated Ni(II)/Ni(III) oxidation. nih.gov

Understanding the factors that favor one redox cycle over another is crucial for reaction optimization. For instance, subtle changes in reaction conditions can impact the operative reaction pathway. nih.gov The study of reductive elimination from Ni(II) species is challenging due to the weak oxidizing ability of Ni(II). rsc.org However, oxidation-induced reductive elimination pathways can significantly lower the activation energy for the formation of new covalent bonds. rsc.org

Ruthenium-Catalyzed Cycloisomerization and Annulation Reactions

Ruthenium catalysts are effective in promoting cycloisomerization and annulation reactions, providing access to various cyclic and heterocyclic structures. nih.govorganic-chemistry.orgrsc.org For example, ruthenium(II) complexes catalyze the efficient conversion of 1,6-dienes into exo-methylenecyclopentanes with high isomer selectivity. organic-chemistry.org The mechanism of this reaction is proposed to involve a novel ruthenacyclopentane(hydrido) intermediate. organic-chemistry.org

Ruthenium catalysts also enable the synthesis of indoles through the cycloisomerization of 2-alkynylanilides. acs.org This reaction can proceed via a ruthenium vinylidene intermediate formed by a 1,2-carbon migration. acs.org The nucleophilicity of the nitrogen substituent can direct the reaction pathway. acs.org Furthermore, ruthenium-catalyzed isomerization of 7-oxa/azabenzonorbornadienes offers a highly regioselective route to 1,2-naphthalene oxides and imines under mild conditions that tolerate various functional groups. researchgate.net

A summary of representative ruthenium-catalyzed reactions is presented below.

| Catalyst | Substrate | Product | Key Mechanistic Feature | Reference |

| [Cp*RuCl(cod)] | 1,3-Diketone/Allyl Source | exo-Methylenecyclopentane | One-pot double allylation/cycloisomerization | nih.gov |

| Cationic Ruthenium Complex | 2-Alkynylanilide | 3-Substituted Indole | 1,2-Carbon migration to form a vinylidene intermediate | acs.org |

| Ruthenium(II) Complex | 1,6-Diene | exo-Methylenecyclopentane | Ruthenacyclopentane(hydrido) intermediate | organic-chemistry.org |

Iron-Catalyzed Benzannulation Reactions

Iron catalysts are an attractive option for organic synthesis due to the low cost and low toxicity of iron. While the search results did not provide specific examples of iron-catalyzed benzannulation reactions involving this compound, they do highlight the use of chiral iron phosphate complexes in enantioselective oxidative coupling reactions of 2-naphthols. nih.gov This suggests the potential for iron catalysts to be employed in other transformations involving naphthalene derivatives. The development of iron-catalyzed reactions is an active area of research, and their application in benzannulation reactions could provide more sustainable synthetic routes.

Radical Reactions and Mechanistic Pathways of this compound

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it an active participant in various radical-mediated transformations. These reactions proceed through distinct mechanistic pathways, often involving highly reactive radical and radical anion intermediates.

S-RN-1 Mechanism in Aryl Substitution

The Radical-Nucleophilic Aromatic Substitution (S-RN-1) mechanism is a chain reaction pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. dalalinstitute.com For this compound, the process involves the formation of a radical anion as a key intermediate.

The proposed mechanism unfolds in the following sequence:

Initiation: An electron is transferred from a radical initiator or via electrochemical reduction to the this compound molecule. This results in the formation of the this compound radical anion. dalalinstitute.com

Propagation:

The radical anion undergoes fragmentation, cleaving the C-I bond to release an iodide ion and form a 2-methyl-1-naphthyl radical.

This aryl radical then reacts with a nucleophile (Nu⁻) to form a new radical anion.

This new radical anion transfers its extra electron to another molecule of this compound, forming the substituted product and regenerating the initial this compound radical anion, which continues the chain. dalalinstitute.com

| Step | Description | Intermediate/Product |

| Initiation | Electron transfer to this compound | This compound radical anion |

| Propagation 1 | Cleavage of the C-I bond | 2-Methyl-1-naphthyl radical + Iodide ion |

| Propagation 2 | Reaction of aryl radical with a nucleophile | (2-Methyl-1-naphthyl)-nucleophile radical anion |

| Propagation 3 | Electron transfer to substrate | Substituted product + this compound radical anion |

Iodanyl Radical Catalysis and Its Role in Functionalization

Recent advancements have highlighted the role of iodanyl radicals, which are formally I(II) species, as key intermediates in catalysis. nih.gov While historically, hypervalent iodine chemistry has been dominated by two-electron I(I)/I(III) redox couples, one-electron pathways involving iodanyl radicals are now recognized as a mechanistic alternative. nih.govresearchgate.net

In the context of this compound, an iodanyl radical could be generated through the activation of a corresponding hypervalent iodine(III) precursor. These transient, open-shell intermediates can participate in catalytic cycles for various functionalization reactions. nih.govnih.gov The generation of these species can be achieved through methods like electrocatalysis, where anodically generated iodanyl radicals are harnessed for synthesis. nih.gov The chemistry of these radicals is an emerging field, with studies focusing on their role in substrate activation and sustainable synthesis. nih.gov

Electroreductive Cleavage and Radical Anion Intermediates

The electroreductive cleavage of the carbon-iodine bond in this compound is a fundamental process that initiates several radical reactions. By applying a negative potential, an electron is injected into the molecule's lowest unoccupied molecular orbital (LUMO), forming a radical anion intermediate. dalalinstitute.com

This radical anion is transient and rapidly decomposes by expelling the iodide ion, which is a good leaving group. This fragmentation generates the 2-methyl-1-naphthyl radical. The stability and subsequent reactivity of this aryl radical are central to the synthetic utility of the electroreductive cleavage process. This pathway is the foundational step of the S-RN-1 mechanism. dalalinstitute.com

| Feature | Description |

| Process | Electrochemical reduction of this compound. |

| Initial Intermediate | This compound radical anion. |

| Cleavage Product | 2-Methyl-1-naphthyl radical. |

| Byproduct | Iodide ion (I⁻). |

Hydrogen Abstraction-Vinylacetylene Addition (HAVA) Mechanisms for Naphthalene Formation

The formation and growth of polycyclic aromatic hydrocarbons (PAHs) can occur through various radical-based mechanisms, including the Hydrogen Abstraction-Vinylacetylene Addition (HAVA) pathway. researchgate.netrsc.org While often discussed in the context of combustion and astrochemistry, these mechanisms provide insight into the potential reactivity of aryl radicals like the 2-methyl-1-naphthyl radical.

The HAVA mechanism is considered a complement to the more widely known Hydrogen Abstraction-Acetylene Addition (HACA) route. rsc.orgresearchgate.net In a hypothetical HAVA scenario involving the 2-methyl-1-naphthyl radical (which could be formed from this compound), the sequence would be:

Formation of Aryl Radical: Homolysis of the C-I bond in this compound provides the 2-methyl-1-naphthyl radical.

Reaction with Vinylacetylene: The aryl radical adds to the vinylacetylene molecule. This addition can occur at different positions on the vinylacetylene, leading to various intermediates. uhmreactiondynamics.org

Cyclization and Aromatization: The resulting adduct undergoes intramolecular cyclization and subsequent hydrogen loss to form a larger, more complex PAH.

This pathway represents a route for the step-wise growth of PAHs from smaller aromatic precursors. uhmreactiondynamics.orguoa.gr

Hypervalent Iodine Chemistry Derived from this compound

The iodine atom in this compound can be oxidized from its standard monovalent state to higher oxidation states, typically +3 or +5, to form hypervalent iodine compounds. wikipedia.orge-bookshelf.de These species, known as λ³-iodanes and λ⁵-iodanes respectively, are powerful and versatile reagents in organic synthesis, acting as electrophiles and oxidizing agents. wikipedia.orgprinceton.edu

Generation and Reactivity of Hypervalent Iodine Intermediates

Hypervalent iodine compounds derived from this compound can be prepared by oxidizing the starting aryl iodide. For example, reaction with chlorine can produce the corresponding (dichloroiodo) derivative, a λ³-iodane. wikipedia.org

Generation Example: this compound + Cl₂ → 1-(Dichloroiodo)-2-methylnaphthalene

These hypervalent intermediates exhibit reactivity patterns analogous to some transition metals, involving processes like ligand exchange and reductive elimination. e-bookshelf.deresearchgate.net The bonding in these molecules is described by the three-center-four-electron (3c-4e) bond model. e-bookshelf.de

The reactivity of these intermediates is characterized by:

Ligand Exchange: The ligands attached to the hypervalent iodine center can be readily exchanged with other nucleophiles.

Reductive Elimination: The hypervalent iodine center is reduced back to its monovalent state by eliminating the aryl group and a ligand, which can then couple. This makes them excellent reagents for oxidative functionalization. e-bookshelf.deprinceton.edu

For instance, a hypervalent iodine(III) derivative of this compound could be used to deliver the 2-methyl-1-naphthyl group to a nucleophile or to mediate various oxidative transformations. nih.govresearchgate.net

| Hypervalent Species | IUPAC Designation | Key Reactivity Modes | Potential Application |

| 1-(Dichloroiodo)-2-methylnaphthalene | λ³-Iodane | Ligand Exchange, Reductive Elimination | Oxidative chlorination, Arylation |

| 1-(Diacetoxyiodo)-2-methylnaphthalene | λ³-Iodane | Ligand Exchange, Reductive Elimination | Oxidative acetoxylation, Arylation |

Other Significant Transformations of this compound

Beyond oxidative rearrangements, this compound is a versatile substrate for a host of other important organic transformations, including nucleophilic substitution and annulation reactions, which are fundamental for the synthesis of more complex molecular architectures.

Nucleophilic Substitution Reactions

The carbon-iodine bond in this compound is a prime site for nucleophilic attack, enabling the introduction of a wide range of functional groups. These reactions can proceed through various mechanisms, including the classical SNAr pathway, particularly if the naphthalene ring is activated with electron-withdrawing groups, or through metal-catalyzed processes like the Ullmann condensation. wikipedia.orgdiva-portal.org

A study on the nucleophilic aromatic substitution of 1-methoxy-2-(diphenylphosphinyl)naphthalene, a compound structurally analogous to this compound in terms of the position of the leaving group, demonstrates the feasibility of such substitutions. In this study, the methoxy (B1213986) group is readily displaced by various carbon, nitrogen, and oxygen nucleophiles. elsevierpure.com This suggests that this compound would be a highly reactive substrate for similar transformations.

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O, C-N, and C-S bonds with aryl halides. wikipedia.orgorganic-chemistry.orgacs.org In a typical Ullmann ether synthesis, an aryl halide reacts with an alcohol in the presence of a copper catalyst and a base to form a diaryl ether. wikipedia.org Given the high reactivity of aryl iodides in such couplings, this compound is an excellent candidate for these types of transformations. wikipedia.org

| Nucleophile | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| Grignard Reagents (e.g., PhMgBr) | THF, reflux | 1-Aryl-2-methylnaphthalene | elsevierpure.com (analogous system) |

| Alkoxides (e.g., NaOPh) | Cu catalyst, high temperature | 1-Aryloxy-2-methylnaphthalene | wikipedia.org (general reaction) |

| Amides (e.g., LiNHR) | THF | N-Alkyl/Aryl-2-methylnaphthalen-1-amine | elsevierpure.com (analogous system) |

| Amines (e.g., Aniline) | CuI, Phenanthroline, Base | N-Phenyl-2-methylnaphthalen-1-amine | wikipedia.org (Goldberg reaction) |

Annulation and Cyclization Processes

This compound is a key building block for the construction of larger polycyclic aromatic systems through annulation and cyclization reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are particularly powerful in this context. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govnih.gov

The Sonogashira reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org The resulting aryl-alkyne can then undergo a subsequent intramolecular cyclization to form a new ring. For instance, this compound can be coupled with an alkyne bearing a suitable functional group, which can then cyclize onto the naphthalene core or the newly introduced alkyne moiety. While specific examples for this compound are not detailed in the provided search results, the general methodology is widely applicable. organic-chemistry.orgnih.gov

Palladium-catalyzed annulation reactions offer another route to extend the aromatic system. For example, an efficient palladium-catalyzed annulation of 2-iodobiphenyl (B1664525) with a non-terminal alkene has been developed, where a neighboring hydroxyl group assists in the formation of a reactive palladacycle intermediate, leading to cyclization. nih.gov A similar strategy could potentially be applied to derivatives of this compound to construct fused ring systems.

| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling followed by Cyclization | Terminal Alkyne | Pd(PPh3)4, CuI, Base | Fused Polycyclic Aromatic Hydrocarbons | wikipedia.orglibretexts.org (general methodology) |

| Palladium-Catalyzed Annulation | Internal Alkyne | Pd(OAc)2, Ligand | Substituted Benzo[a]anthracenes | researchgate.net (analogous system) |

| Palladium-Catalyzed Intramolecular Annulation | Alkene tethered to the 2-methyl group | Pd(OAc)2, Ligand | Cyclopenta[a]naphthalenes | nih.gov (conceptual) |

Applications of 1 Iodo 2 Methylnaphthalene in Advanced Organic Synthesis

Precursor for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs), molecules composed of multiple fused aromatic rings, are of significant interest due to their unique electronic and photophysical properties. 1-Iodo-2-methylnaphthalene serves as an excellent starting material for the synthesis of more complex and extended PAH systems through various cross-coupling methodologies. The carbon-iodine bond provides a reactive handle for the formation of new carbon-carbon bonds, enabling the annulation of additional aromatic rings.

One of the most powerful methods for the construction of complex PAHs is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide. In this context, this compound can be coupled with a variety of arylboronic acids to generate larger PAH structures. For instance, the synthesis of phenanthrene (B1679779) derivatives can be achieved through a one-pot cascade reaction involving a Suzuki-Miyaura coupling followed by an aldol (B89426) condensation. nih.govresearchgate.netlibretexts.org While specific examples starting from this compound are not extensively detailed in the literature, the general applicability of this method to aryl halides makes it a highly plausible route for the synthesis of substituted phenanthrenes and other complex PAHs.

The general conditions for such transformations are summarized in the table below:

| Reaction Type | Catalyst | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | Toluene, DME | 80-120 |

| Intramolecular Cyclization | - | - | - | - |

Another promising avenue for the synthesis of complex PAHs from this compound is through the synthesis of helicenes. quimicaorganica.orgchemicalbook.com Helicenes are ortho-fused PAHs that adopt a helical structure, leading to inherent chirality. The synthesis of these fascinating molecules often involves the photochemical cyclization of stilbene-like precursors, which can be assembled using palladium-catalyzed coupling reactions. This compound can serve as a key building block in the multi-step synthesis of these stilbene (B7821643) precursors.

Building Block for Axially Chiral Biaryls

Axially chiral biaryls are a class of stereoisomers that lack a stereocenter but are chiral due to restricted rotation around a single bond. These compounds have found widespread applications as chiral ligands in asymmetric catalysis and as key structural motifs in natural products and pharmaceuticals. The synthesis of enantiomerically pure axially chiral biaryls is a significant challenge in organic chemistry. Atroposelective cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann couplings, have emerged as powerful tools for their construction.

This compound, with its sterically demanding naphthalene (B1677914) core and reactive iodine atom, is a prime candidate for use in atroposelective coupling reactions. The coupling of this compound with another sterically hindered aryl partner can lead to the formation of a biaryl system with a high barrier to rotation, thus allowing for the isolation of stable atropisomers. The use of chiral ligands on the palladium or copper catalyst can induce asymmetry in the coupling reaction, leading to the preferential formation of one enantiomer over the other.

While the literature does not provide a direct example of an atroposelective Suzuki-Miyaura reaction with this compound, the general principles of this methodology are well-established for a wide range of aryl halides. researchgate.netnih.gov

Below is a table outlining typical conditions for atroposelective Suzuki-Miyaura coupling reactions:

| Catalyst Precursor | Chiral Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | Chiral Phosphine (B1218219) Ligands (e.g., SPhos, XPhos derivatives) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Room Temperature to 100 |

Intermediate in the Synthesis of Functionally Enriched Organic Molecules

The carbon-iodine bond in this compound is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an excellent intermediate for the introduction of diverse functional groups onto the naphthalene core. This versatility allows for the synthesis of a wide array of functionally enriched organic molecules with tailored properties.

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide, is a powerful tool for the introduction of alkynyl moieties. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting arylalkynes are valuable intermediates in their own right, serving as precursors for a range of other functional groups and as building blocks for conjugated materials. This compound is an ideal substrate for this reaction due to the high reactivity of the C-I bond. nih.gov

The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.comnih.gov This reaction allows for the introduction of vinyl groups onto the naphthalene ring, which can be further functionalized or used in polymerization reactions.

The following table summarizes the general conditions for these important functionalization reactions:

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine | THF, DMF |

| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

Contributions to Pharmaceutical and Agrochemical Synthesis

The naphthalene scaffold is a common feature in many biologically active molecules, including pharmaceuticals and agrochemicals. While direct applications of this compound in this context are not widely reported, its potential as a precursor to key intermediates is significant.

A notable example is the insecticide carbaryl , which is synthesized from 1-naphthol (B170400). wikipedia.org The industrial synthesis of 1-naphthol often starts from naphthalene. chemicalbook.comwikipedia.orgupc.edugoogle.com A plausible, though not industrially practiced, route to 1-naphthol from this compound could involve conversion to the corresponding Grignard reagent followed by oxidation. The subsequent reaction of 1-naphthol with methyl isocyanate yields carbaryl. nih.govnih.govnih.gov

Another area of relevance is the synthesis of Vitamin K . The core structure of Vitamin K is 2-methyl-1,4-naphthoquinone, also known as menadione (B1676200) (Vitamin K3). nih.govmdpi.comnih.govambeed.com Menadione is commercially synthesized by the oxidation of 2-methylnaphthalene (B46627). This compound could potentially serve as a starting material for the synthesis of 2-methylnaphthalene through a dehalogenation reaction, thereby linking it to the production of this vital nutrient.

Potential Applications in Materials Science

Naphthalene-based materials have garnered significant attention in the field of materials science, particularly in the development of organic electronics. researchgate.nettcichemicals.comresearchgate.netossila.comjmaterenvironsci.com The extended π-system of the naphthalene core imparts desirable photophysical and electronic properties, making these materials suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

This compound, through palladium-catalyzed cross-coupling reactions, can be used to synthesize monomers that can be subsequently polymerized to form naphthalene-containing conjugated polymers. For example, Suzuki or Sonogashira coupling reactions can be employed to create bifunctional monomers with reactive sites for polymerization. These polymers can exhibit high charge carrier mobility and tunable emission properties, making them promising candidates for use in electronic devices.

The table below showcases some examples of naphthalene-based polymers and their applications in organic electronics:

| Polymer Type | Monomers | Application | Reference |

| Naphthalene-based Copolymers | Naphthalene derivatives, Phenothiazine, Fluorene | OLEDs | nih.gov |

| Naphthalene Diimide Polymers | Naphthalene diimide derivatives | OFETs, OPVs | nih.gov |

| Hyper-cross-linked Polymers | Naphthalene, 1-Methylnaphthalene (B46632) | Gas Adsorption | researchgate.net |

Computational Chemistry and Theoretical Investigations of 1 Iodo 2 Methylnaphthalene

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reaction pathways of organic molecules. mdpi.com DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. mdpi.comnih.gov While specific DFT studies focused exclusively on 1-iodo-2-methylnaphthalene are not prevalent in published literature, the methodologies are well-established through work on related substituted naphthalenes and aryl halides. researchgate.netresearchgate.net

A typical DFT study on the reaction mechanism of this compound would involve:

Geometry Optimization: Calculating the lowest energy structure of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of stationary points on the potential energy surface. Reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Energy Profiling: Determining the energies of all species along a proposed reaction pathway to calculate activation barriers and reaction enthalpies. This allows for the differentiation between competing mechanisms, such as concerted versus stepwise pathways. mdpi.com

For instance, in studying a substitution reaction on this compound, DFT could elucidate whether the process occurs in a single, concerted step or through a multi-step mechanism involving distinct intermediates. DFT calculations on related naphthoic acids have been used to assess chemical and structural properties, including total energy and rotational barriers, which are fundamental to understanding reaction mechanisms. researchgate.net Similarly, DFT has been employed to study infrared spectra and vibrational frequencies of naphthalene (B1677914) and its cation, providing insights that are foundational to mechanistic studies. researchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials (e.g., this compound + Reagent) | 0.0 |

| Transition State 1 (TS1) | Highest energy point on the path to Intermediate 1 | +25.3 |

| Intermediate 1 | A meta-stable species formed during the reaction | +5.7 |

| Transition State 2 (TS2) | Highest energy point on the path from Intermediate 1 to Products | +15.1 |

| Products | Final molecules formed after the reaction | -10.2 |

Modeling of Transition States and Intermediates in Cross-Coupling and Radical Reactions

Cross-coupling and radical reactions are vital synthetic transformations where aryl halides like this compound are common substrates. The mechanisms of these reactions are often complex, involving short-lived, high-energy transition states and reactive intermediates that are challenging to detect experimentally. Computational modeling is therefore indispensable for mapping out these mechanistic pathways.

Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the mechanism often involves several key steps: oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the initial oxidative addition of the C-I bond to a Pd(0) complex is a critical step. Computational models can detail the geometry and energy of the three-center transition state for this process. Studies on related systems have shown that photoactivated palladium-catalyzed couplings of aryl halides proceed through aryl radical intermediates, a pathway distinct from thermal reactions. acs.orgnih.gov Computational analysis helps distinguish between traditional Pd(0)/Pd(II) cycles and those involving radical species or alternative palladium oxidation states like Pd(I) and Pd(III). nih.govresearchgate.net

Radical Reactions: The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, leading to the formation of a 2-methylnaphthalen-1-yl radical. The generation and subsequent reactions of such aryl radicals are central to many synthetic methods. acs.org Theoretical studies can model the formation of these radicals, for example, through single-electron transfer (SET) from a photocatalyst or via atom transfer. acs.orgbeilstein-journals.org Once formed, the fate of the aryl radical, such as addition to an arene or cyclization, can be explored computationally to understand product distributions. nih.gov Mechanistic assays, supported by computation, are used to unambiguously identify the presence of these highly reactive aryl radical intermediates. acs.org

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-I Bond Dissociation Energy | Energy required to homolytically cleave the C-I bond | ~65-70 kcal/mol |

| Spin Density on C1 | Localization of the unpaired electron on the radical carbon | ~0.95 |

| Activation Barrier for Radical Addition | Energy barrier for the aryl radical to add to another molecule | ~5-10 kcal/mol |

Theoretical Predictions of Reactivity and Selectivity

A primary goal of theoretical chemistry is to predict the reactivity of a molecule and the selectivity of its reactions. For an aromatic system like this compound, this involves predicting which positions on the naphthalene ring are most susceptible to electrophilic or nucleophilic attack and how the existing substituents direct incoming reagents.

Several computational tools are used for these predictions:

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO region is susceptible to electrophilic attack, while the LUMO region indicates sites for nucleophilic attack. For substituted naphthalenes, FMO analysis can reveal how electron-donating or electron-withdrawing groups alter the electronic landscape of the parent ring system. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule's surface. mdpi.com Red regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions show positive potential (electron-poor, attractive to nucleophiles). For this compound, an MEP map would show how the electronegative iodine and the electron-donating methyl group polarize the naphthalene core.

Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule upon the addition or removal of an electron, thereby predicting the most likely sites for nucleophilic, electrophilic, and radical attack. nih.govnih.gov

Activation Energy Calculations: By calculating the transition state energies for attack at different positions on the ring, the kinetic product can be reliably predicted. mdpi.comnih.gov For naphthalene itself, substitution is generally favored at the 1-position (alpha) over the 2-position (beta) due to a more stable carbocation intermediate. libretexts.org The presence of the methyl and iodo groups in this compound would further modulate this intrinsic selectivity.

| Descriptor | Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Related to ionization potential and reactivity towards electrophiles |

| LUMO Energy | -1.5 eV | Related to electron affinity and reactivity towards nucleophiles |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability; smaller gap suggests higher reactivity mdpi.com |

| Electrophilicity Index (ω) | 1.55 | Measures the ability of a molecule to accept electrons mdpi.com |

Molecular Dynamics Simulations of this compound Derivatives

While DFT and other quantum methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the physical movement of atoms and molecules over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms, allowing researchers to observe molecular behavior, conformational changes, and intermolecular interactions in a simulated environment (e.g., in solution or a biological membrane). youtube.com

For derivatives of this compound, MD simulations could be used to:

Study Solvation: Analyze how solvent molecules arrange around the solute and calculate properties like the free energy of solvation. Simulations of related PAHs in supercritical water have been used to understand their solubility and aggregation behavior. researchgate.net

Investigate Intermolecular Interactions: Model how a derivative of this compound interacts with other molecules, such as clay mineral surfaces mdpi.com, lipids in a membrane nih.gov, or the active site of a protein. youtube.com These simulations can reveal preferred orientations and calculate binding energies.

Explore Conformational Dynamics: While the naphthalene core is rigid, substituents may have rotational freedom. MD can explore the conformational landscape of flexible derivatives, which is crucial for understanding their function, particularly in biological systems.

Simulate Material Properties: MD simulations are used to predict the crystal shape of molecules like naphthalene rsc.org or to understand the initial processes of combustion and soot formation involving PAHs. bohrium.com

A study combining NMR experiments with MD simulations on 1-methylnaphthalene (B46632) in a lipid membrane revealed its distribution and orientation, showing that it spreads from the hydrophobic core to the hydrophilic headgroup region. nih.gov Such studies provide a dynamic picture of molecular behavior that complements the static information from quantum chemical calculations.

Advanced Spectroscopic Characterization Techniques in 1 Iodo 2 Methylnaphthalene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1-Iodo-2-methylnaphthalene. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In this compound, the protons are located on the naphthalene (B1677914) ring and the methyl group. The aromatic protons, being in different electronic environments due to the iodine and methyl substituents, are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm. The methyl protons, being attached to an aromatic ring, would appear as a singlet in the range of 2.0-2.5 ppm. The integration of these signals would correspond to the number of protons in each environment (6 aromatic protons and 3 methyl protons).

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-H) | 7.0 - 8.5 | Multiplet |

Note: The exact chemical shifts and coupling constants would require experimental data.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The this compound molecule has 11 carbon atoms. The spectrum is expected to show 11 distinct signals, as the substitution pattern removes the symmetry of the naphthalene core. Aromatic carbons typically resonate in the range of 120-150 ppm. The carbon atom bonded to the iodine (C1) is expected to be significantly shifted upfield due to the heavy atom effect, appearing at a lower ppm value than the other aromatic carbons, potentially around 90-100 ppm. The methyl carbon would appear far upfield, typically between 15 and 25 ppm.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (C-I) | 90 - 100 |

| Aromatic (C-C/C-H) | 120 - 150 |

Note: These are estimated ranges and actual experimental values may vary.

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would reveal correlations between adjacent protons on the naphthalene rings, aiding in the assignment of the complex aromatic region.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. columbia.edu It is crucial for identifying the quaternary carbons (those without attached protons) by observing their correlations with nearby protons. For instance, the protons of the methyl group would show an HMBC correlation to the C2 carbon to which it is attached, as well as to the C1 and C3 carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₁₁H₉I), high-resolution mass spectrometry would confirm its molecular weight with high precision. The calculated molecular weight is approximately 268.09 g/mol . nih.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion ([M]⁺•), which can then undergo fragmentation. The fragmentation pattern provides valuable structural information.

Expected Fragmentation Pattern for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 268 | [C₁₁H₉I]⁺• | Molecular Ion (M⁺•) |

| 141 | [C₁₁H₉]⁺ | Loss of an iodine radical (•I) |

| 128 | [C₁₀H₈]⁺• | Loss of HI and a methyl radical |

The most characteristic fragmentation would be the loss of the iodine atom, which is a good leaving group, to give a strong peak at m/z 141, corresponding to the 2-methylnaphthalenyl cation. A peak at m/z 127, corresponding to the iodine cation, may also be observed. nist.gov Due to the stability of the aromatic system, the molecular ion peak is expected to be prominent. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is used to identify the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3000-3100 cm⁻¹. nih.gov

Aliphatic C-H stretching: The methyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). docbrown.info

Aromatic C=C stretching: The stretching of the carbon-carbon double bonds within the naphthalene ring will produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. nih.gov

C-H bending: Bending vibrations for the aromatic C-H bonds (out-of-plane) are expected in the fingerprint region between 675 and 900 cm⁻¹. The pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring. The methyl group will also have characteristic bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. docbrown.info

C-I stretching: The carbon-iodine bond stretching vibration is expected to appear at low frequencies, typically in the range of 500-600 cm⁻¹. docbrown.info

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Bending | 675 - 900 (aromatic), ~1375 & 1450 (aliphatic) |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound have π-electron systems that absorb UV light, leading to π → π* transitions. The naphthalene ring system is a strong chromophore. For comparison, 2-methylnaphthalene (B46627) exhibits an absorption maximum (λ_max) at approximately 275 nm. aatbio.com The presence of the iodine substituent on the naphthalene ring of this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to the electron-donating effect of the halogen via its lone pairs. Therefore, the λ_max for this compound would likely be observed at a wavelength slightly longer than 275 nm.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 1-iodonaphthalene |

Integration of Multiple Spectroscopic Methods for Comprehensive Structural and Mechanistic Investigations

The elucidation of the precise structure and the investigation of reaction mechanisms involving this compound necessitate a synergistic approach, integrating data from various spectroscopic techniques. While individual methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide valuable pieces of the puzzle, their combined interpretation offers a comprehensive and unambiguous understanding of the molecule's connectivity, and behavior in chemical transformations.

Structural Elucidation through Combined Spectroscopy

The definitive structural confirmation of this compound relies on the complementary nature of NMR, MS, and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is fundamental in determining the substitution pattern of the naphthalene ring. For this compound, specific proton chemical shifts and coupling constants are observed. A documented ¹H NMR spectrum shows distinct signals for the methyl protons and the aromatic protons, allowing for their precise assignment. amazonaws.com For instance, the methyl group protons typically appear as a singlet, while the aromatic protons exhibit a complex multiplet pattern due to spin-spin coupling, which is crucial for confirming the relative positions of the iodo and methyl substituents. amazonaws.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. semanticscholar.orguea.ac.uk The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the methyl group. The presence of the C-I bond can also be identified in the far-IR region. While not providing a complete structural map on its own, IR spectroscopy corroborates the information obtained from NMR and MS by confirming the presence of the expected functional moieties. semanticscholar.org

The following table summarizes the key spectroscopic data for this compound obtained from various sources.

| Spectroscopic Technique | Observed Data | Interpretation | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.7 (s, 3H), 7.37 (d, J = 8.3 Hz, 1H), 7.44-7.47 (m, 1H), 7.54-7.57 (m, 1H), 7.72 (d, J = 8.3 Hz, 1H), 7.75 (d, J = 7.7 Hz, 1H), 8.23 (d, J = 8.6 Hz, 1H) | Confirms the presence and chemical environment of the methyl and aromatic protons, consistent with the 1-iodo-2-methyl substitution pattern. | amazonaws.com |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) | Confirms the molecular weight of the compound. | nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | N/A (Method mentioned for related compounds) | Would provide the exact mass and confirm the elemental formula C₁₁H₉I. | semanticscholar.org |

| Infrared (IR) Spectroscopy | N/A (Method mentioned for related compounds) | Would show characteristic bands for aromatic C-H, methyl C-H, and C-I vibrations, confirming functional groups. | semanticscholar.orguea.ac.uk |

Mechanistic Investigations

The integration of spectroscopic methods is also pivotal in studying the reaction mechanisms involving this compound, such as in coupling reactions or photolytic studies. For example, in a Suzuki coupling reaction, the progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the signals corresponding to this compound and the appearance of new signals for the biaryl product. uea.ac.uk

In mechanistic studies of hypervalent iodine reagents, where this compound might be a product or reactant, a combination of ¹H and ¹³C NMR, and mass spectrometry is often used to identify intermediates and byproducts, thereby piecing together the reaction pathway. umn.edubris.ac.uk For instance, the formation of any isomeric byproducts or dimeric species could be readily identified by the appearance of new, distinct sets of signals in the NMR spectra and corresponding new peaks in the mass spectrum.

The following table outlines how different spectroscopic techniques can be integrated to investigate reaction mechanisms.

| Mechanistic Question | Integrated Spectroscopic Approach | Expected Outcome |

| Reaction Monitoring | Time-resolved ¹H NMR and GC-MS analysis of reaction aliquots. | Quantitative data on the consumption of this compound and the formation of products over time. |

| Intermediate Identification | Low-temperature NMR studies, ESI-MS (Electrospray Ionization Mass Spectrometry) of the reaction mixture. | Detection and structural characterization of transient intermediates that may not be isolable. |

| Byproduct Analysis | 2D NMR (COSY, HSQC) and HRMS of the crude reaction mixture. | Unambiguous identification and structural elucidation of minor byproducts, providing insights into side reactions. |

Future Research Directions for 1 Iodo 2 Methylnaphthalene

Development of Greener and More Sustainable Synthetic Protocols

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. pageplace.denih.gov Future research on 1-iodo-2-methylnaphthalene will likely prioritize the development of more environmentally benign synthetic routes.

Current methods for the iodination of 2-methylnaphthalene (B46627) often rely on traditional reagents that can generate stoichiometric amounts of waste. Future protocols could explore:

Alternative Iodinating Agents: Investigating milder and less hazardous iodinating reagents to replace harsher, traditional options.

Catalytic Systems: Developing catalytic methods for iodination that would reduce waste and improve atom economy.

Greener Solvents: Shifting from conventional volatile organic compounds (VOCs) to greener alternatives such as water, ionic liquids, or bio-based solvents. nih.gov

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound to potentially shorten reaction times and reduce energy consumption. nih.gov

A comparative overview of traditional versus potential greener synthetic parameters is presented in Table 1.

| Feature | Traditional Synthesis | Future Greener Synthesis |

| Iodinating Agent | Often involves strong oxidants and molecular iodine | Use of recyclable or less hazardous reagents |

| Solvent | Chlorinated hydrocarbons, other VOCs | Water, supercritical fluids, ionic liquids, bio-solvents |

| Catalyst | Often stoichiometric reagents | Recyclable catalysts (e.g., solid-supported) |

| Energy Source | Conventional heating (oil baths) | Microwave, sonication, photochemical methods |

| Waste Profile | Generation of significant inorganic and organic waste | Minimized waste through higher atom economy and catalysis |

Exploration of Earth-Abundant Metal Catalysts for Cross-Coupling Reactions